3-chloro-N-(2-fluoro-5-methylphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 3-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a reference compound in pharmacological studies to understand the effects of similar structures.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can be compared with other similar compounds such as:
- 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide
- 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
- 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSIKYRHDIMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589305 |
Source
|
Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-93-3 |
Source
|
Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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